molecular formula C10H19NO4 B13582834 (2R)-5-(tert-butoxy)-2-(methylamino)-5-oxopentanoic acid

(2R)-5-(tert-butoxy)-2-(methylamino)-5-oxopentanoic acid

Katalognummer: B13582834
Molekulargewicht: 217.26 g/mol
InChI-Schlüssel: XJBVKRGMBOGCPS-SSDOTTSWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R)-5-(tert-butoxy)-2-(methylamino)-5-oxopentanoic acid is an organic compound that features a tert-butoxy group, a methylamino group, and a pentanoic acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-5-(tert-butoxy)-2-(methylamino)-5-oxopentanoic acid typically involves multiple steps One common approach starts with the protection of the amino group using tert-butoxycarbonyl (Boc) protectionThe reaction conditions often involve the use of thionyl chloride in ethanol to form the corresponding ethyl ester, which is then protected by Boc .

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes. These systems allow for the direct introduction of the tert-butoxycarbonyl group into various organic compounds .

Analyse Chemischer Reaktionen

Types of Reactions

(2R)-5-(tert-butoxy)-2-(methylamino)-5-oxopentanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent the formation of unwanted by-products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may result in the formation of carboxylic acids, while reduction may yield alcohols.

Wissenschaftliche Forschungsanwendungen

(2R)-5-(tert-butoxy)-2-(methylamino)-5-oxopentanoic acid has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of (2R)-5-(tert-butoxy)-2-(methylamino)-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some similar compounds include:

Uniqueness

What sets (2R)-5-(tert-butoxy)-2-(methylamino)-5-oxopentanoic acid apart is its specific combination of functional groups, which confer unique reactivity and potential applications. Its tert-butoxy group provides steric hindrance, while the methylamino group offers nucleophilic properties, making it a versatile compound for various synthetic and research purposes.

Eigenschaften

Molekularformel

C10H19NO4

Molekulargewicht

217.26 g/mol

IUPAC-Name

(2R)-2-(methylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid

InChI

InChI=1S/C10H19NO4/c1-10(2,3)15-8(12)6-5-7(11-4)9(13)14/h7,11H,5-6H2,1-4H3,(H,13,14)/t7-/m1/s1

InChI-Schlüssel

XJBVKRGMBOGCPS-SSDOTTSWSA-N

Isomerische SMILES

CC(C)(C)OC(=O)CC[C@H](C(=O)O)NC

Kanonische SMILES

CC(C)(C)OC(=O)CCC(C(=O)O)NC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.